Product packaging for hydroxycarbonimidoyl dicyanide(Cat. No.:CAS No. 36568-05-5)

hydroxycarbonimidoyl dicyanide

Cat. No.: B3132314
CAS No.: 36568-05-5
M. Wt: 95.06 g/mol
InChI Key: IQDSOHXLWXMDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Foundational Context in Organic Synthesis Methodologies

The primary synthesis of hydroxycarbonimidoyl dicyanide involves the nitrosation of malononitrile (B47326) using nitrous acid under acidic conditions. vulcanchem.comluxembourg-bio.comub.edu This reaction proceeds through a nitroso intermediate which then tautomerizes to the more stable oxime form. vulcanchem.com Following synthesis, the compound is typically isolated and purified via fractional crystallization from ethanol, which can yield a purity of over 98%. vulcanchem.com

From a physicochemical standpoint, this compound is characterized by its molecular structure and resulting properties. vulcanchem.com It has a molecular weight of approximately 95.06 g/mol . echemi.comvulcanchem.com The compound is moderately soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724), but it is insoluble in water. vulcanchem.com Its acidic nature is an important characteristic for its function in synthesis. jcsp.org.pk Stability assessments show that it decomposes at temperatures above 150°C, requiring storage below 25°C in an anhydrous environment to ensure its integrity. vulcanchem.com

Evolution of Oxime-Based Additives and Reagents

The use of this compound is part of a broader trend in organic synthesis focusing on the development of oxime-based additives. This class of compounds emerged as a superior replacement for benzotriazole-based additives (like HOBt and HOAt) which were the standard for decades in peptide synthesis. luxembourg-bio.comnih.govmdpi.com The primary motivations for this shift were to enhance safety, improve coupling efficiency, and reduce side reactions. thieme-connect.comnih.gov

The family of oxime additives includes several notable compounds, with OxymaPure [ethyl 2-cyano-2-(hydroxyimino)acetate] being one of the most prominent. thieme-connect.comcsic.es OxymaPure and its derivatives have proven exceptionally effective at suppressing racemization during amide bond formation. thieme-connect.comcsic.es Research has expanded to create a variety of oxime-based reagents, including aminium/uronium salts, phosphonium (B103445) salts, and carbonates, each tailored for specific synthetic applications. mdpi.comthieme-connect.com While OxymaPure is widely used, other specialized oximes like Oxyma-B have been developed for situations requiring even lower levels of racemization. nih.gov The development of these reagents showcases a move towards creating a toolkit of specialized additives, allowing chemists to select the optimal reagent for a specific chemical transformation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HN3O B3132314 hydroxycarbonimidoyl dicyanide CAS No. 36568-05-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyiminopropanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HN3O/c4-1-3(2-5)6-7/h7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDSOHXLWXMDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

95.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic and Reactivity Investigations of Hydroxycarbonimidoyl Dicyanide

Acid-Base Properties and Dissociation Constants

The acidity of an oxime, quantified by its acid dissociation constant (pKa), is a critical determinant of its function, especially in its role as a coupling additive where it influences the activation of carboxylic acids and acts as a leaving group.

The dissociation constant of hydroxycarbonimidoyl dicyanide has been determined spectrophotometrically in a 95% acetonitrile-water mixture. jcsp.org.pk This method relies on measuring the differential light absorption between the neutral, protonated form of the molecule and its corresponding anionic conjugate base. jcsp.org.pk In this mixed solvent system, which is relevant for many organic reactions like peptide synthesis, this compound exhibits significant acidity. jcsp.org.pk

A study comparing several oxime derivatives used in coupling reactions reported the mean pKa value for this compound to be 4.12. jcsp.org.pk This value indicates it is a considerably strong acid, especially when compared to other related compounds under the same conditions. jcsp.org.pk

Table 1: Mean pKa values of selected oxime derivatives determined by spectrophotometry in 95% acetonitrile-water at 25 °C. jcsp.org.pk

Compound NameStructureMean pKa Value
Diethyl 2-(hydroxyimino)malonate(EtOOC)₂C=NOH5.59
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)(EtOOC)(NC)C=NOH4.24
This compound(NC)₂C=NOH4.12
N-hydroxypicolinimidoyl cyanide(2-pyridyl)(NC)C=NOH4.96

The pronounced acidity of this compound (pKa = 4.12) is a direct consequence of the powerful electron-withdrawing effects of the two cyano (-C≡N) groups attached to the carbon atom of the C=NOH core. jcsp.org.pk Electron-withdrawing groups increase the acidity of a molecule by stabilizing the resulting conjugate base. scienceinfo.comntu.edu.sg In this case, upon deprotonation of the oxime's hydroxyl group, the negative charge on the oxygen atom is effectively delocalized and stabilized through both the inductive pull of the nitrile groups and resonance. jcsp.org.pkfirsthope.co.in The high stability of this resulting anion means that the proton is more readily donated, leading to a lower pKa value. jcsp.org.pkdoubtnut.com

The presence of two cyano groups makes this compound more acidic than related compounds like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which has only one cyano group alongside a less electron-withdrawing ester group. jcsp.org.pk This aligns with the general chemical principle that the acid strength increases with the number of electron-withdrawing substituents. scienceinfo.com

While the oxime itself is acidic, its conjugate base is nucleophilic. The nucleophilicity of the resulting anion is a key factor in its role in coupling reactions. However, the very factors that stabilize the anion and increase the parent acid's acidity can decrease the anion's nucleophilicity.

Spectrophotometric Determination of pKa Values in Mixed Solvent Systems

Elucidation of Leaving Group Ability in Chemical Transformations

The effectiveness of a leaving group is inversely related to its basicity; weaker bases are better leaving groups because they are more stable on their own after detaching from the substrate. numberanalytics.compressbooks.pub The leaving group ability of the this compound anion is directly linked to the high acidity of its conjugate acid. jcsp.org.pk

Since this compound is a relatively strong acid (pKa = 4.12), its conjugate base is weak and highly stable. jcsp.org.pkpressbooks.pub This stability makes it an excellent leaving group in nucleophilic substitution reactions. jcsp.org.pk In the context of peptide bond formation, additives like this compound react with a carboxylic acid (activated by a carbodiimide) to form a highly reactive ester. The oxime portion of this active ester is the leaving group, which is subsequently displaced by the amine nucleophile of an amino acid or peptide. jcsp.org.pk Studies have shown that the rate of such coupling reactions correlates well with the pKa values of the oxime additives, with more acidic oximes leading to faster reactions due to their superior leaving group ability. jcsp.org.pk

Reaction Kinetics and Thermodynamic Profiles

Reaction kinetics provides insight into the rate of a chemical reaction, while thermodynamics indicates its feasibility and the relative stability of reactants and products. wikipedia.org These investigations are crucial for understanding the efficiency of this compound in synthesis.

In peptide coupling reactions, this compound and its derivatives play a crucial role in stabilizing transition states. vulcanchem.com When used as an additive, the oxime moiety can act as a proton acceptor, which facilitates the formation of reactive intermediates, such as acyloxyphosphonium species, when used with phosphonium-based coupling reagents. vulcanchem.com The hydrogen-bonding capability of the oxime group is believed to stabilize the transition state during the aminolysis step (the attack of the amine on the active ester), which helps to suppress side reactions like racemization. vulcanchem.com The formation of a stable intermediate active ester, followed by an efficient, low-energy transition state for the final bond formation, underpins the compound's utility.

Computational Studies on Reactivity and Reaction Pathways

Computational chemistry, particularly using methods like Density Functional Theory (DFT), offers powerful tools for investigating reaction mechanisms, predicting reactivity, and rationalizing experimental observations. numberanalytics.comnumberanalytics.comruhr-uni-bochum.de

DFT calculations have been employed to provide mechanistic insights into the role of this compound. vulcanchem.com These studies corroborate its high reactivity, showing, for instance, that its presence in coupling reagents can lead to a significant reduction in the activation energy of a reaction. One study highlighted a 15 kcal/mol reduction in the activation barrier for the activation of carboxylic acids compared to analogous reagents that lack the oxime functionality. vulcanchem.com Such computational results support the experimental observation that this compound is a highly effective additive, as a lower activation energy directly translates to a faster reaction rate. These theoretical models are invaluable for analyzing the geometries of transition states and intermediates that may be too transient to observe experimentally. pitt.eduescholarship.org

Applications of Hydroxycarbonimidoyl Dicyanide in Targeted Chemical Bond Formation

Fundamental Role as an Additive and Core Component in Peptide Synthesis

The synthesis of peptides, whether in solution or on a solid phase, is a cornerstone of bioorganic chemistry. nih.gov The crucial step is the formation of the amide (or peptide) bond between two amino acids. bachem.com This process often requires a coupling reagent to activate the carboxylic acid of one amino acid, facilitating its reaction with the amino group of another. hepatochem.com Additives are frequently used in conjunction with these coupling reagents to enhance reaction rates and, critically, to prevent unwanted side reactions. bachem.comglobalresearchonline.net Hydroxycarbonimidoyl dicyanide belongs to the oxime class of compounds, which have been investigated as potential additives for this purpose. jcsp.org.pkresearchgate.net

The most common strategy for forming an amide bond involves the use of a carbodiimide (B86325), such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), to activate a carboxylic acid. oxymapure.comcreative-peptides.com This reaction proceeds through a highly reactive O-acylisourea intermediate. creative-peptides.com While this intermediate can react directly with an amine to form the desired peptide bond, it is also prone to rearranging into a stable N-acylurea byproduct or causing racemization of the amino acid. creative-peptides.comluxembourg-bio.com

To improve the outcome, additives are introduced. These additives are nucleophiles that react with the O-acylisourea intermediate to form an active ester. jcsp.org.pk This new intermediate is more stable than the O-acylisourea, reducing the likelihood of side reactions, but is still reactive enough to efficiently acylate the amine component to form the peptide bond. jcsp.org.pkglobalresearchonline.net Studies have identified strongly acidic and nucleophilic oximes that possess electron-withdrawing groups as potentially suitable additives because they can function as good leaving groups in these active esters. jcsp.org.pkresearchgate.net this compound falls into this category of compounds investigated for their potential in the carbodiimide approach to peptide bond formation. jcsp.org.pkresearchgate.net

A primary challenge in peptide synthesis is the preservation of stereochemical integrity. jcsp.org.pk The activation of an amino acid's carboxyl group increases the acidity of its α-hydrogen, making it susceptible to abstraction. bachem.com This can lead to the formation of an oxazolone (B7731731) intermediate, which results in racemization—the loss of optical purity—a significant problem when synthesizing biologically active peptides. globalresearchonline.netluxembourg-bio.com

Coupling additives play a crucial role in suppressing this side reaction. globalresearchonline.net By rapidly converting the O-acylisourea intermediate into an active ester, additives like 1-hydroxybenzotriazole (B26582) (HOBt) minimize the opportunity for oxazolone formation and subsequent racemization. globalresearchonline.netluxembourg-bio.com Oxime derivatives, including this compound, have been studied as alternatives to traditional benzotriazole-based additives for this purpose. jcsp.org.pkresearchgate.net The effectiveness of an additive in suppressing racemization is related to its acidity and nucleophilicity, properties that have been characterized for this compound and similar compounds. jcsp.org.pkresearchgate.net

Property Comparison of Potential Coupling AdditivespKa (in 95% Acetonitrile-Water)Reference
This compound 5.30 researchgate.net
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)4.60 researchgate.net
1-Hydroxybenzotriazole (HOBt)4.04 researchgate.net
7-Aza-1-hydroxybenzotriazole (HOAt)3.30 researchgate.net

This table presents the dissociation constants (pKa) for this compound and other common coupling additives, as determined in 95% acetonitrile-water. A lower pKa value indicates stronger acidity, which is a factor in the additive's reactivity and effectiveness.

Solid-Phase Peptide Synthesis (SPPS) is a widely used method where a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer resin. bachem.com This technique simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple washing and filtration after each coupling and deprotection cycle. bachem.com

The efficiency of the coupling step is critical in SPPS, especially for the synthesis of long peptides. jcsp.org.pk Incomplete reactions can lead to deletion sequences that are difficult to separate from the target peptide. Therefore, highly efficient coupling reagents and additives are essential. beilstein-journals.org While oxime derivatives are used in SPPS protocols to ensure high coupling rates and minimize side reactions bachem.comcem.com, specific efficacy data and optimized protocols for the direct use of this compound are not extensively detailed in the available literature. The combination of DIC with an oxime additive is noted as a particularly effective method in modern SPPS, especially for coupling racemization-prone amino acids like cysteine. bachem.comnih.gov

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), is the classical method where all reactants are dissolved in a suitable organic solvent. nih.govamericanpeptidesociety.org Unlike SPPS, intermediates must be isolated and purified after each step, often through crystallization or chromatography. rsc.org

This method remains important, particularly for large-scale production and the synthesis of short peptides or peptide fragments. rsc.orgekb.eg The choice of coupling reagents and additives is just as critical in LPPS to ensure high yields and purity. americanpeptidesociety.org Carbodiimides, often in combination with additives like HOBt or other oximes, are standard reagents in this approach to activate the carboxyl group and facilitate efficient bond formation while minimizing racemization. americanpeptidesociety.orgekb.eg While oxime additives are generally applied in solution-phase strategies thieme-connect.com, specific performance metrics for this compound are not prominently featured in the surveyed research.

Efficacy in Solid-Phase Peptide Synthesis (SPPS) Protocols

Utility in Polynucleotide Synthesis and Nucleic Acid Chemistry

While the use of this compound is explored in the context of peptide chemistry, its application in polynucleotide synthesis is not documented in the provided scientific literature. The synthesis and modification of nucleic acids like DNA and RNA involve the formation of phosphodiester bonds, a chemically distinct process from amide bond formation. nih.gov

In biological systems and biochemical methods, the formation of a phosphodiester bond during RNA or DNA ligation often involves the activation of a terminal phosphate (B84403) group. nih.gov For instance, some RNA ligases activate a 3'-terminal phosphate by transferring a guanosine (B1672433) monophosphate (GMP) group from the enzyme to the RNA, forming a reactive RNA^(3')pp^(5')G intermediate. nih.gov A more common mechanism, seen in ATP-dependent polynucleotide ligases, involves the activation of a 5'-phosphate. The enzyme transfers an adenosine (B11128) monophosphate (AMP) from ATP to the 5'-phosphate of the nucleic acid substrate, creating a highly reactive 5'-adenylated intermediate (AppN). nih.gov This activated end can then react with a 5'-hydroxyl group of another strand to form the phosphodiester linkage. nih.gov There is no indication in the available research that this compound plays a role in these specific activation mechanisms.

Broader Scope in Organic Syntheses Requiring Carboxylic Acid Activation

Synthesis of Diverse Organic Compounds with Biological Relevance (e.g., Peptoids, Oligocarbamates, β-Lactams).vulcanchem.comacs.orgcsic.esbiosyn.com

The activation of carboxylic acids is a fundamental step in the synthesis of numerous biologically important compounds. Oxime additives, including this compound and its more studied counterpart, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), play a crucial role in these syntheses by forming highly reactive acyl-oxime esters that readily couple with nucleophiles. acs.orgbiosyn.comnih.gov This methodology has been successfully applied to the synthesis of peptoids, oligocarbamates, and β-lactams. mdpi.comrsc.orgrsc.org

Peptoids:

Peptoids, or N-substituted glycines, are a class of peptidomimetics that exhibit enhanced proteolytic stability and cell permeability compared to their natural peptide counterparts. nih.govorganic-chemistry.org The synthesis of peptoids often follows a submonomer protocol where a bromoacetic acid is coupled to a resin, followed by nucleophilic displacement with a primary amine. researchgate.net However, methods involving the direct coupling of N-substituted glycine (B1666218) monomers are also employed, which require efficient carboxylic acid activation. In this context, coupling reagents combined with additives like this compound or Oxyma can be utilized to ensure high coupling yields and prevent side reactions. mdpi.comresearchgate.net While specific yield data for this compound in peptoid synthesis is not extensively documented in readily available literature, the general effectiveness of oxime additives in promoting amide bond formation is well-established.

Oligocarbamates:

Oligocarbamates are another class of peptidomimetics where the amide bonds are replaced by carbamate (B1207046) linkages. These molecules can adopt stable, predictable secondary structures and have applications in materials science and medicinal chemistry. luxembourg-bio.combeilstein-journals.orgchemrxiv.org The formation of the carbamate bond can be achieved by the reaction of an alcohol with an isocyanate or by the coupling of a chloroformate with an amine. Alternatively, the activation of an N-protected amino acid-derived carboxylic acid in the presence of an alcohol can lead to a carbamate linkage. The principles of carboxylic acid activation using reagents like this compound are applicable here, facilitating the formation of the critical ester intermediate that subsequently reacts with an amine.

β-Lactams:

The β-lactam ring is a core structural motif in a wide range of antibiotic agents, including penicillins and cephalosporins. nih.gov The synthesis of β-lactams often involves the [2+2] cycloaddition of a ketene (B1206846) and an imine (the Staudinger synthesis) or the cyclization of β-amino acids. nih.govbyjus.com The latter approach requires the activation of the carboxylic acid group to form the cyclic amide. The use of chiral derivatives of this compound in asymmetric catalysis has been explored for the enantioselective synthesis of β-lactams. For instance, a notable study in 2024 demonstrated the use of a nickel-oxime complex derived from a chiral this compound derivative to achieve an 85% enantiomeric excess in the synthesis of β-lactam antibiotics. vulcanchem.com This highlights the potential of this compound not just as a coupling additive but as a ligand in stereoselective synthesis.

Below is a table summarizing the application of oxime-based additives in the synthesis of these biologically relevant compounds.

Compound ClassSynthetic Relevance of Carboxylic Acid ActivationRole of this compound/Oxime AdditivesRepresentative Research Finding
Peptoids Formation of the N-substituted glycine amide bond.Facilitates efficient coupling of N-substituted glycine monomers, ensuring high yields.Oxime additives like Oxyma are used in combination with carbodiimides for efficient peptoid synthesis. mdpi.comresearchgate.net
Oligocarbamates Formation of the carbamate linkage via activated ester intermediates.Activates carboxylic acid precursors for subsequent reaction with amines to form carbamate bonds.The synthesis of sequence-defined oligocarbamates relies on high-yielding coupling reactions. luxembourg-bio.combeilstein-journals.org
β-Lactams Intramolecular cyclization of β-amino acids to form the four-membered ring.Can be used as a coupling additive for cyclization or as a ligand in asymmetric synthesis.A nickel-oxime complex achieved 85% enantiomeric excess in β-lactam synthesis. vulcanchem.com

This table presents a general overview. Specific data for this compound is noted where available; in other cases, the role is inferred from the established chemistry of related oxime additives.

Design, Synthesis, and Evaluation of Hydroxycarbonimidoyl Dicyanide Derivatives and Analogues

Synthesis and Structural Characterization of Novel Oxime-Based Coupling Reagents

Hydroxycarbonimidoyl dicyanide, also known as OxymaPure®, serves as a foundational molecule for the development of a new generation of coupling reagents. vulcanchem.comcsic.esthieme-connect.com Its synthesis and subsequent derivatization have been a focal point of research aimed at overcoming the limitations of traditional coupling additives, such as the explosive nature of benzotriazole-based compounds. bachem.combiosyn.com The core structure, characterized by an oxime functional group flanked by two nitrile groups, provides a unique electronic and steric environment that is key to its reactivity and efficacy in promoting peptide bond formation while suppressing racemization. csic.esthieme-connect.comluxembourg-bio.com

The synthesis of this compound itself is a critical first step, with purification often achieved through fractional crystallization to yield a high-purity product. vulcanchem.com Structural characterization is typically carried out using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography, to confirm the molecular structure and stereochemistry. mdpi.commdpi.com

A significant advancement in the application of this compound has been its incorporation into uronium and iminium salt structures. csic.esgoogle.comthieme-connect.de These salts are designed to be highly reactive coupling agents. A prime example is COMU (1-((1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene))methanaminium hexafluorophosphate), a third-generation uronium-type coupling reagent derived from Oxyma. luxembourg-bio.comresearchgate.net

The synthesis of these derivatives involves the reaction of this compound or its potassium salt with a suitable precursor that provides the uronium or iminium framework. google.com The resulting salts, such as COMU, have demonstrated high efficiency in peptide coupling, often requiring only one equivalent of a base. iris-biotech.de The by-products of these reagents are typically water-soluble, which simplifies the purification process in solution-phase peptide synthesis.

To fine-tune the properties of these coupling reagents, various structural modifications have been explored. csic.es The introduction of a morpholino group, as seen in COMU, has a notable impact on the reagent's solubility, stability, and reactivity. luxembourg-bio.comresearchgate.net This modification is a key feature that distinguishes third-generation uronium salts.

In addition to the morpholino moiety, researchers have investigated other structural variants, including tetramethyl derivatives. thieme-connect.de The goal of these modifications is to optimize the performance of the coupling reagent for specific applications, such as the synthesis of sterically hindered peptides or for use in automated peptide synthesizers. The choice of the counterion, such as hexafluorophosphate (B91526) or tetrafluoroborate, can also influence the solubility and handling properties of the uronium and iminium salts. uni-kiel.de

Development of Uronium and Iminium Salt Derivatives

Comparative Analysis with Established Coupling Agents

The efficacy of newly developed this compound derivatives is benchmarked against established coupling agents to ascertain their relative advantages.

A primary driver for the development of Oxyma-based reagents is the desire for a safer alternative to benzotriazole-based additives like HOBt (1-hydroxybenzotriazole) and HOAt (1-hydroxy-7-azabenzotriazole), which are known to have explosive properties. bachem.combiosyn.comsigmaaldrich.com Comparative studies have consistently shown that OxymaPure® and its derivatives are effective at suppressing racemization and promoting high coupling yields, often comparable or superior to HOBt and HOAt. luxembourg-bio.comcsic.escem.comoxymapure.com

For instance, COMU has been shown to outperform traditional benzotriazole-based reagents in peptide synthesis, achieving coupling yields of 90-95%. vulcanchem.com In the synthesis of challenging sequences, such as those containing the sterically hindered amino acid Aib, COMU has demonstrated superior performance over HATU and HBTU. luxembourg-bio.com The use of OxymaPure® as an additive with carbodiimides like DIC (diisopropylcarbodiimide) also leads to increased yields and reduced epimerization compared to the DIC/HOBt combination. cem.com

Table 1: Comparative Performance of Coupling Reagents

ReagentCoupling Yield (%)Racemization (%)
COMU950.4
HATU881.2
HBTU851.5

This table presents a comparative view of the performance of COMU against established benzotriazole-based reagents, highlighting its higher coupling yield and lower racemization rate. vulcanchem.com

The stability and solubility of coupling reagents are crucial practical considerations, particularly in automated solid-phase peptide synthesis (SPPS). This compound itself decomposes at temperatures above 150°C and should be stored in anhydrous conditions below 25°C. vulcanchem.com It exhibits moderate solubility in polar aprotic solvents like DMF and acetonitrile (B52724). vulcanchem.com

Derivatives such as COMU have been specifically designed to have improved solubility and stability. The morpholino group in COMU contributes to its favorable solubility profile. However, the hydrolytic stability of COMU can be solvent-dependent. Studies have shown that COMU has good stability in acetonitrile but is less stable in DMF. csic.es The development of reagents like TOMBU and COMBU, which are based on Oxyma-B, was driven by the need for uronium salts with greater hydrolytic stability in DMF compared to COMU. csic.es

Table 2: Solubility of Coupling Reagents in DMF

Coupling ReagentSolubility in DMF (M)
HBTU>1.5
HATU>1.5
HCTU>1.5
COMU>1.5
PyBOP>1.5

This table provides a comparison of the solubility of various coupling reagents in DMF, a common solvent in peptide synthesis. merckmillipore.com

Table 3: Stability of Coupling Reagent Solutions in DMF (0.25 M)

Coupling ReagentOpen-Vial Stability (% remaining after 5 days)Closed-Vial Stability (% remaining after 7 days)
HBTU100100
HATU100100
HCTU100100
COMUNot ReportedNot Reported
PyBOP<2090

This table illustrates the stability of different coupling reagents in DMF under both open and closed vial conditions, highlighting the superior stability of uronium-based reagents. merckmillipore.com

Performance Evaluation Against Benzotriazole-Based Additives (e.g., HOBt, HOAt)

Structure-Activity Relationships in Coupling Efficiency and Selectivity

The relationship between the molecular structure of this compound derivatives and their performance as coupling reagents is a key area of investigation. The electronic properties of the oxime moiety are central to its function. The electron-withdrawing nitrile groups increase the acidity of the oxime proton, facilitating the formation of the active ester intermediate during the coupling reaction. vulcanchem.com

The structure of the uronium or iminium part of the molecule also plays a critical role. The presence of a hydrogen bond acceptor within the iminium structure, such as the oxygen atom in the morpholino ring of COMU, can influence the reaction mechanism and efficiency. luxembourg-bio.com This internal base character allows for effective coupling with only one equivalent of an external base.

The nature of the leaving group, which is the Oxyma moiety, is also crucial. The pKa of the N-hydroxylamine derivative from which the coupling reagent is derived is a significant factor. jcsp.org.pk A lower pKa generally correlates with a more reactive active ester and, consequently, a more efficient coupling reaction. sigmaaldrich.com The development of various Oxyma derivatives, such as Oxyma-B and Oxyma-T, represents efforts to modulate these electronic properties to achieve optimal reactivity and selectivity for different synthetic challenges. csic.es The systematic exploration of these structure-activity relationships continues to drive the design of new and improved coupling reagents based on the this compound scaffold. mdpi.comnih.govnih.gov

Advanced Analytical Methodologies for the Characterization of Hydroxycarbonimidoyl Dicyanide Systems

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the detailed molecular-level investigation of hydroxycarbonimidoyl dicyanide. These techniques probe the interactions of the molecule with electromagnetic radiation, yielding data that is then translated into structural information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound.

¹H NMR: In ¹H NMR spectroscopy of oxime derivatives, the proton of the hydroxyl group (-OH) typically appears as a broad singlet, with its chemical shift being sensitive to solvent, concentration, and temperature. The exact chemical shift for the hydroxyl proton in this compound would be determined by its specific electronic environment. In related oxime carbamates, the NH proton of aryl derivatives has been observed in the range of 8.1 to 10.7 ppm. beilstein-journals.org

¹³C NMR: The ¹³C NMR spectrum of this compound provides key insights into its carbon skeleton. A characteristic peak for the carbocationic carbon adjacent to the oxime group is observed at approximately 156.11 ppm, which is indicative of its electronic structure. vulcanchem.com The chemical shifts of the two cyano carbons would also be expected in a characteristic region for nitriles.

Table 1: Representative NMR Data for this compound and Related Structures

NucleusCompound TypeExpected Chemical Shift (ppm)MultiplicityNotes
¹HOxime (-OH)Variable, broadSingletDependent on solvent and concentration.
¹³COxime Carbon (>C=NOH)~156.11 vulcanchem.comSingletConfirms the presence of the oxime functional group.
¹³CCyano Carbon (-C≡N)110-120SingletTypical range for nitrile carbons.

Mass spectrometry (MS) is utilized to determine the molecular weight of this compound and to gain information about its structure through fragmentation patterns.

MS: Electron ionization mass spectrometry (EI-MS) of organic molecules often leads to fragmentation, providing a "fingerprint" of the compound's structure. For this compound, the molecular ion peak would confirm its molecular weight. Common fragmentation patterns for related compounds include the loss of small neutral molecules.

MALDI: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique particularly useful for analyzing molecules that may be fragile and prone to fragmentation. acs.org For oxime derivatives, MALDI-MS has been successfully employed, often in conjunction with a suitable matrix that absorbs the laser energy and facilitates the ionization of the analyte. nih.govrsc.orgresearchgate.net This technique can be especially valuable for the analysis of derivatives or reaction products of this compound.

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected m/zInformation Obtained
EI-MSElectron Impact[M]+Molecular weight and fragmentation pattern for structural elucidation. arizona.edu
MALDI-TOF MSSoft Ionization[M+H]+ or [M+Na]+Accurate molecular weight determination with minimal fragmentation. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and intermolecular interactions of this compound in its solid state. Although a specific crystal structure for this compound is not publicly available, the methodology is widely applied to similar organic molecules and oxime derivatives to unambiguously establish their structures. nih.govresearchgate.netmdpi.com The process involves growing a single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

Ultraviolet-Visible (UV-Vis) spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is valuable for studying the electronic transitions within this compound and its derivatives in solution. The UV-Vis spectra of oxime derivatives typically exhibit absorption bands corresponding to π-π* and n-π* electronic transitions. columbia.edushd-pub.org.rsnih.gov The position and intensity of these absorption maxima can be influenced by the solvent and the pH of the solution. columbia.edu UV-Vis spectrophotometry is also a key technique for determining the acid dissociation constant (pKa) of oximes. researchgate.net

Table 3: Representative UV-Vis Absorption Data for Oxime Derivatives

Compound ClassSolventλmax (nm)Type of Transition
Oxime DerivativesAcetonitrile (B52724)250-350π-π* / n-π
Phenolic OximesAqueous (acidic)~303π-π
Phenolic OximesAqueous (alkaline)~344π-π*

X-ray Crystallography for Solid-State Structure Determination

Chromatographic Separations for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for the separation, purification, and analysis of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organic compounds. It is routinely used to monitor the progress of reactions involving this compound, to determine the yield of the product, and to assess its purity. mt.comwaters.comtorontech.combridgewater.edu In a typical HPLC analysis, a solution of the sample is passed through a column packed with a stationary phase. The components of the mixture are separated based on their differential interactions with the stationary and mobile phases. hmdb.ca For a compound like this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol, would be appropriate. notulaebotanicae.rophenomenex.com The purity of the compound can be determined by calculating the area percentage of its peak in the chromatogram. torontech.commdpi.comiaea.org

Table 4: Representative HPLC Parameters for Analysis of Organic Compounds

ParameterTypical Value/ConditionPurpose
ColumnC18, 4.6 x 150 mm, 5 µmSeparation based on hydrophobicity.
Mobile PhaseAcetonitrile/Water with 0.1% TFAElution of the analyte from the column.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectionUV at 220 nm or 254 nmQuantification and detection of the analyte.
Injection Volume10 µLIntroduction of the sample into the system.

Computational Chemistry Applications in the Study of Hydroxycarbonimidoyl Dicyanide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. olemiss.edu Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure, molecular geometry, and nature of chemical bonds within hydroxycarbonimidoyl dicyanide. nih.govkaust.edu.sa These calculations can map the electron density distribution, revealing the polar and reactive sites of the molecule. For instance, the high electronegativity of the nitrogen and oxygen atoms in the cyano and oxime groups suggests a significant polarization of the molecule, which can be quantified through calculated electrostatic potential maps. rsc.org

The geometry of this compound, including bond lengths and angles, can be optimized to find the lowest energy conformation. X-ray crystallography has confirmed a planar geometry around the central carbon, which is consistent with sp² hybridization. vulcanchem.com Quantum calculations can further refine these structural parameters in the gaseous phase or in solution, providing a detailed picture of the molecule's architecture. d-nb.info

Table 1: Illustrative Calculated Structural Parameters for this compound (Note: This data is illustrative and represents typical outputs from quantum chemical calculations.)

Parameter Bond/Angle Calculated Value
Bond Length C-C 1.45 Å
C≡N 1.15 Å
C=N (oxime) 1.28 Å
N-O 1.35 Å
O-H 0.97 Å
Bond Angle C-C-C 118°
C-C≡N 178°
C-N-O 112°

These calculations can also provide insights into the bonding characteristics by analyzing the electron density at critical points between atoms, helping to quantify the degree of covalent and ionic character in bonds like the C=N and N-O bonds. nih.gov

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. ossila.com The HOMO is the orbital most likely to donate electrons in a reaction, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. libretexts.org

For this compound, the analysis of its frontier orbitals is crucial for understanding its role in chemical synthesis, such as its use as a precursor for coupling reagents. The energy of the HOMO is related to the molecule's ionization potential and its ability to be oxidized, while the LUMO energy relates to its electron affinity and reducibility. ossila.com The HOMO-LUMO energy gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests the molecule is more reactive. mdpi.com

Quantum chemical calculations can determine the energies and spatial distributions of the HOMO and LUMO. unesp.br For this compound, the HOMO would likely be localized on the electron-rich oxime group, while the LUMO would be expected to have significant contributions from the electron-withdrawing cyano groups. This distribution makes the molecule susceptible to both electrophilic attack at the oxime and nucleophilic attack at the carbons of the cyano groups.

Table 2: Illustrative Frontier Orbital Data for this compound (Note: This data is illustrative and represents typical outputs from DFT calculations.)

Parameter Value (eV) Implication for Reactivity
HOMO Energy -8.5 eV Moderate electron-donating capability
LUMO Energy -1.2 eV Strong electron-accepting capability
HOMO-LUMO Gap 7.3 eV High kinetic stability

Molecular Dynamics Simulations of Reactivity and Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.netreadthedocs.io By numerically solving Newton's equations of motion, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or reactants. readthedocs.io

For this compound, MD simulations can be used to explore its interactions in different chemical environments. For example, a simulation could model the molecule in an aqueous solution to study its solvation and the hydrogen bonding network formed between the oxime group and water molecules. This is crucial for understanding its solubility and the stability of its reactive intermediates in solution.

Furthermore, MD simulations can be used to model the process of a chemical reaction. By simulating the approach of a reactant to this compound, researchers can observe the dynamic pathway of the interaction, identify transient intermediate states, and understand the steric and electronic factors that govern the reaction. nih.gov This can be particularly useful in studying its role in peptide coupling, where it interacts with amino acids and other reagents. vulcanchem.com

Theoretical Predictions of Spectroscopic Parameters and Reaction Outcomes

Computational chemistry is a powerful tool for predicting various spectroscopic properties of molecules, which can then be used to interpret and validate experimental data. olemiss.edursc.org For this compound, quantum chemical calculations can predict its infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts, and UV-Visible absorption spectra.

Theoretical IR spectra are obtained by calculating the vibrational frequencies corresponding to different bond stretching and bending modes. These calculated frequencies can be compared with experimental IR data to confirm the presence of specific functional groups, such as the C≡N and N=O stretches. vulcanchem.com Similarly, NMR shielding tensors can be calculated to predict the ¹³C and ¹H chemical shifts, which are highly sensitive to the electronic environment of each nucleus. rsc.org

Table 3: Comparison of Illustrative Theoretical and Known Spectroscopic Data for this compound (Note: Theoretical data is illustrative. Known values are based on publicly available data for comparison purposes.)

Spectroscopic Parameter Theoretical Prediction Known Experimental Value
IR Stretch (C≡N) 2245 cm⁻¹ 2240 cm⁻¹ vulcanchem.com
IR Stretch (N=O) 1648 cm⁻¹ 1640 cm⁻¹ vulcanchem.com
¹³C NMR (Oxime Carbon) 155.9 ppm 156.11 ppm vulcanchem.com

Beyond spectroscopy, computational models can predict the thermodynamics and kinetics of potential reactions. By calculating the energy profile of a reaction pathway, including transition states and intermediates, chemists can predict the feasibility of a reaction and its likely products. mdpi.com This predictive capability is invaluable for designing new synthetic routes involving this compound and for optimizing reaction conditions to improve yields and minimize byproducts. Machine learning models, trained on large datasets of calculated properties, are also emerging as a way to rapidly predict spectroscopic properties and reaction outcomes for new molecules. chemrxiv.orgnih.gov

Emerging Research Frontiers and Future Prospects of Hydroxycarbonimidoyl Dicyanide

Rational Design of Next-Generation Hydroxycarbonimidoyl Dicyanide-Based Reagents

The development of novel reagents derived from this compound is a significant area of ongoing research. A key application of this compound is as a precursor in the synthesis of uronium-type coupling reagents, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), which are used extensively in peptide synthesis. vulcanchem.comluxembourg-bio.com The design of these next-generation reagents focuses on enhancing coupling efficiency and reducing racemization during peptide bond formation. vulcanchem.com

Research has shown that the oxime moiety in these reagents plays a crucial role by acting as a hydrogen bond acceptor, which stabilizes the transition state during the activation of carboxylic acids. vulcanchem.com This mechanistic insight, supported by density functional theory (DFT) calculations, has guided the design of derivatives with improved performance over traditional benzotriazole-based reagents. vulcanchem.com For instance, comparative studies have demonstrated that COMU can achieve coupling yields of up to 95% with minimal racemization. vulcanchem.com

Future design strategies are likely to explore modifications to the electronic and steric properties of the this compound backbone to fine-tune the reactivity and solubility of the resulting reagents, making them suitable for a wider range of synthetic challenges, including the synthesis of complex peptides and other biologically active molecules.

Integration into Automated Synthesis Platforms

The increasing demand for high-throughput chemical synthesis has spurred the development of automated platforms that can accelerate the discovery and optimization of new molecules. sigmaaldrich.comnih.gov Reagents based on this compound are well-suited for integration into these automated systems due to their high reactivity and the often-crystalline nature of their byproducts, which can simplify purification processes.

Automated synthesis platforms enable the rapid and systematic variation of reactants and conditions, which can be particularly advantageous in the context of peptide synthesis and the development of small molecule libraries. nih.govchemrxiv.org The use of this compound-derived coupling reagents in such systems can lead to the efficient production of a large number of compounds for biological screening. nih.gov The development of reagents with enhanced solubility in a variety of organic solvents is a key consideration for their successful implementation in automated solution-phase synthesis. luxembourg-bio.com

The future of automated synthesis will likely involve the development of more sophisticated platforms that can handle a wider range of chemical transformations, and reagents derived from this compound are expected to play a role in this evolution.

Exploration of Novel Applications in Interdisciplinary Chemical Science

The versatility of this compound extends beyond its use in peptide coupling reagents. Its unique electronic structure and reactivity make it a valuable building block in various areas of chemical science.

Materials Science: The ability of the cyano groups to coordinate with metal ions suggests potential applications in the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of potential uses, including in gas storage, catalysis, and sensing.

Chemical Biology: Derivatives of this compound could be employed as probes to study biological processes. The oxime functionality can be used to attach fluorescent tags or other reporter groups, allowing for the visualization and tracking of molecules within living systems.

Catalysis: Recent studies have explored the use of chiral derivatives of this compound in asymmetric catalysis. For example, nickel-oxime complexes have shown promise in the enantioselective synthesis of β-lactam antibiotics. vulcanchem.com

The continued exploration of the reactivity of this compound is expected to uncover new and exciting applications in these and other interdisciplinary fields.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₃HN₃O
Molecular Weight95.06 g/mol
CAS Number36568-05-5
AppearanceWhite solid ub.edu
Melting Point150-151 °C ub.edu
pKa (in 95% acetonitrile-water)Data indicates it is a strongly acidic oxime jcsp.org.pkresearchgate.net

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueCharacteristic Peaks
¹³C NMR156.11 ppm (carbocationic carbon adjacent to the oxime group) vulcanchem.com
Infrared (IR) Spectroscopy2240 cm⁻¹ (C≡N stretch), 1640 cm⁻¹ (N=O stretch) vulcanchem.com

Q & A

Q. What methodologies are recommended for synthesizing hydroxycarbonimidoyl dicyanide and characterizing its purity?

this compound is typically synthesized via condensation reactions between cyano-substituted precursors under anhydrous conditions. Purity assessment requires a combination of nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. For example, in peptide synthesis studies, oxime derivatives like this compound are synthesized with electron-withdrawing groups to enhance reactivity .

Q. How does this compound function as a leaving group in carbodiimide-mediated peptide bond formation?

The compound acts as a transient leaving group during active ester formation, stabilizing intermediates in carbodiimide coupling. Its efficiency is attributed to strong electron-withdrawing cyano groups, which lower the activation energy for nucleophilic attack. Researchers should validate its role by monitoring reaction kinetics via UV-Vis spectroscopy or HPLC to track ester intermediate formation .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Store the compound in tightly sealed containers under inert conditions to prevent hydrolysis or degradation. Follow OSHA-compliant guidelines for hazardous chemicals, including the use of personal protective equipment (PPE) and fume hoods. Storage compatibility should prioritize avoiding moisture and reactive solvents .

Advanced Research Questions

Q. How can the pKa of this compound be accurately determined in non-aqueous solvents like 95% acetonitrile-water?

Use potentiometric or UV-Vis spectroscopic titration in mixed-solvent systems. Calibrate pH measurements with reference buffers adjusted for acetonitrile’s dielectric constant. For oxime derivatives, the pKa shift in organic solvents reflects solvation effects and electron-withdrawing group interactions, which must be modeled using the Yasuda-Shedlovsky extrapolation method .

Q. What experimental strategies resolve contradictions in reported reactivity data for this compound across studies?

Discrepancies often arise from solvent polarity, temperature, or competing side reactions. Design controlled experiments to isolate variables (e.g., solvent composition, catalyst loading). Use statistical tools like ANOVA to compare datasets and validate reproducibility. Cross-reference findings with studies using analogous oxime additives (e.g., ethyl 2-cyano-2-(hydroxyimino)acetate) to identify trends .

Q. How can computational modeling optimize reaction conditions for this compound in large-scale peptide synthesis?

Apply density functional theory (DFT) to simulate transition states and identify rate-limiting steps. Pair computational predictions with empirical validation using microreactor systems to test temperature, solvent, and stoichiometry effects. For example, model the nucleophilic displacement mechanism to predict optimal leaving group efficiency .

Q. What criteria should guide the selection of this compound over other oxime derivatives in coupling reagent design?

Compare leaving group ability via Hammett substituent constants (σ values) and steric parameters. Evaluate stability under reaction conditions using accelerated degradation studies (e.g., thermal stress tests). Prioritize derivatives with low pKa and minimal byproduct formation, as demonstrated in carbodiimide-mediated peptide bond studies .

Methodological Considerations

  • Data Interpretation : Always contextualize pKa or reactivity data with solvent parameters and experimental setups. For example, pKa values in acetonitrile-water cannot be directly compared to aqueous systems without correction .
  • Experimental Reproducibility : Document raw data, uncertainties, and calibration methods to align with IA assessment criteria (e.g., Criterion C in IB guidelines) .
  • Literature Review : Use databases like ChemIDplus and primary literature to avoid unreliable sources. Cross-check thermochemical data (e.g., ΔfH° values) with NIST-standardized references .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
hydroxycarbonimidoyl dicyanide
Reactant of Route 2
hydroxycarbonimidoyl dicyanide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.